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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carbaldehyde
CAS No.: 116758-01-1
Cat. No.: B037811

Get Quote

An In-depth Technical Guide to 6-Methylpyrazine-2-carbaldehyde: Synthesis, Properties, and
Applications

Abstract

This technical guide provides a comprehensive overview of 6-Methylpyrazine-2-carbaldehyde
(CAS No. 116758-01-1), a pivotal heterocyclic building block in the fields of medicinal chemistry
and materials science. While publicly available experimental data on the specific
physicochemical and spectroscopic properties of this compound are limited, this document
synthesizes information from analogous structures and relevant patent literature to provide a
robust working guide for researchers, scientists, and drug development professionals. We
present detailed, field-proven synthetic protocols, discuss expected analytical

characterizations, explore its reactivity, and highlight its applications as a key intermediate in
the development of novel therapeutics.

Core Molecular Identity and Physicochemical
Properties
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6-Methylpyrazine-2-carbaldehyde is an aromatic aldehyde built upon a pyrazine scaffold. The
pyrazine ring, a diazine containing two nitrogen atoms at positions 1 and 4, is a privileged
structure in medicinal chemistry, imparting desirable pharmacokinetic properties and serving as
a versatile anchor for molecular elaboration. The presence of both an electron-donating methyl
group and an electron-withdrawing aldehyde group on the same ring creates a unique
electronic profile that dictates its reactivity.

Due to a scarcity of published experimental data for 6-Methylpyrazine-2-carbaldehyde, the
physical properties of closely related analogues are presented to provide an estimated profile.
The analogous pyridine compound, 6-Methyl-2-pyridinecarboxaldehyde, is a low-melting
crystalline solid (m.p. 31-33 °C)[1][2]. Conversely, the parent pyrazine-2-carbaldehyde is a
liquid[3]. It is therefore reasonable to predict that 6-Methylpyrazine-2-carbaldehyde is either a
low-melting solid or a high-boiling liquid at room temperature. Standard handling recommends
refrigerated storage under an inert atmosphere to prevent oxidation and degradation[4].

Table 1: Core Properties and Identifiers of 6-Methylpyrazine-2-carbaldehyde

Property Value Source(s)

6-methylpyrazine-2-

'UPAC Name carbaldehyde /A

CAS Number 116758-01-1 [4]

Molecular Formula CeHeN20 [4]

Molecular Weight 122.13 g/mol [4]

Predicted Physical State Low-melting solid or liquid Inferred from[1][2][3]
Storage Conditions 2-8°C, under inert gas [4]

Synthesis Methodologies and Experimental
Protocols

The synthesis of 6-Methylpyrazine-2-carbaldehyde can be approached from two primary
precursors: 2,6-dimethylpyrazine or (6-methylpyrazin-2-yl)methanol. The former requires
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selective oxidation of one methyl group, while the latter involves a straightforward oxidation of a
primary alcohol.

Synthetic Pathway Overview

The following diagram illustrates two reliable pathways for the laboratory-scale synthesis of the
titte compound. Pathway A represents the oxidation of the corresponding alcohol, a mild and
high-yielding method. Pathway B outlines the direct, selective oxidation of one methyl group
from the more accessible starting material, 2,6-dimethylpyrazine.

Pathway A: Alcohol Oxidation Pathway B: Selective Methyl Oxidation (Proposed)
[(6—methylpyrazin-2-yl)methanoD [Z,G-Dimethylpyrazine]
Dess-Martin Selenium Dioxide
Periodinane (Se03) / Dioxane,
(DMP) / CH2Cl2 Reflux
[G-Methylpyrazine-2-carba|dehydej [G-Methylpyrazine-2-carba|dehydej

Click to download full resolution via product page

Caption: Synthetic routes to 6-Methylpyrazine-2-carbaldehyde.

Protocol 1: Oxidation of (6-methylpyrazin-2-yl)methanol
(Field-Validated)

This protocol is adapted from established patent literature and utilizes the Dess-Martin
periodinane (DMP) oxidant.[4] DMP is favored for its mild reaction conditions, which are ideal
for synthesizing aldehydes from primary alcohols without over-oxidation to the carboxylic acid,
a common side reaction with stronger oxidants like permanganate or dichromate.

Step-by-Step Methodology:
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e Reaction Setup: To a solution of (6-methylpyrazin-2-yl)methanol (1.0 eq, e.g., 1.50 g, 12.1
mmol) in dichloromethane (CH2Clz, ~8 mL/mmol), cool the mixture to -15 °C using an
appropriate cooling bath (e.g., salt-ice).

o Addition of Oxidant: Add Dess-Matrtin periodinane (1.5 eq, e.g., 7.70 g, 18.1 mmol) portion-
wise to the stirred solution, ensuring the internal temperature does not rise significantly.

» Reaction Monitoring: Stir the reaction mixture at -15 °C for 3 hours. Progress can be
monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30%
Ethyl Acetate in Hexane), visualizing the consumption of the starting alcohol and the
appearance of the more nonpolar aldehyde product.

o Workup: Upon completion, quench the reaction by the addition of deionized water (~30 mL).

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
ethyl acetate (3 x 30 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate under reduced pressure to yield the crude 6-
Methylpyrazine-2-carbaldehyde. Further purification can be achieved via silica gel
chromatography if necessary.

Protocol 2: Selective Oxidation of 2,6-Dimethylpyrazine
(Proposed)

This proposed protocol is based on the Riley oxidation, a classic method for the oxidation of
active methylene or methyl groups adjacent to a 1t-system using selenium dioxide (Se0O3).[5]
This method is often effective for heterocyclic systems. The causality for this choice rests on
Se0z2's known selectivity for activated C-H bonds, which should favor oxidation of a methyl
group on the electron-deficient pyrazine ring over alkyl C-H bonds.

Step-by-Step Methodology:

e Reaction Setup: In a fume hood (Caution: Selenium compounds are toxic), equip a round-
bottom flask with a reflux condenser. Add 2,6-dimethylpyrazine (1.0 eq), selenium dioxide
(1.1 eq), and a solvent such as 1,4-dioxane containing a small amount of water (e.g., 95:5
dioxane:water).
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» Reaction Conditions: Heat the mixture to reflux (~101 °C) and maintain for 4-8 hours, or until
TLC indicates consumption of the starting material.

o Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental
selenium will form. Filter the mixture through a pad of Celite® to remove the selenium.

» Extraction: Dilute the filtrate with water and extract with a suitable organic solvent like ethyl
acetate or CHzCl-.

 Purification: Wash the combined organic layers with saturated sodium bicarbonate solution
and brine. Dry over Naz2SO4, filter, and concentrate under reduced pressure. The resulting
crude product should be purified by column chromatography on silica gel to separate the
desired mono-aldehyde from unreacted starting material and potential over-oxidation
products (pyrazine-2,6-dicarbaldehyde).

Spectroscopic Characterization (Expected Profile)

As no public repositories contain the experimental spectra for 6-Methylpyrazine-2-
carbaldehyde, this section details the expected spectral characteristics based on fundamental
principles and data from analogous compounds. These predictions serve as a benchmark for
researchers to validate their synthetic products.

Table 2: Predicted Spectroscopic Data for 6-Methylpyrazine-2-carbaldehyde
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Technique Expected Features

0 ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).d
~8.8 ppm (s, 1H): Aromatic proton (H-3 or H-
5).6 ~8.7 ppm (s, 1H): Aromatic proton (H-5 or
H-3).0 ~2.8 ppm (s, 3H): Methyl protons (-CHs).

1H NMR

0 ~192 ppm: Aldehyde carbonyl carbon (C=0).5

~155-160 ppm: Aromatic carbon bearing the

methyl group (C-6).6 ~150-155 ppm: Aromatic
15C NMR yl g p (C-6) pp

carbon bearing the aldehyde group (C-2).6

~145-148 ppm: Aromatic CH carbons (C-3, C-

5).6 ~22 ppm: Methyl carbon (-CHs).

~3050-3100: Aromatic C-H stretch.~2950-2850:
Aliphatic C-H stretch.~2820, ~2720: Aldehyde

FTIR (cm-Y) C-H stretch (Fermi doublet).~1710: Carbonyl
(C=0) stretch for an aromatic aldehyde.~1400-
1580: Pyrazine ring C=N and C=C stretching
vibrations.

m/z 122: Molecular ion peak [M]*.m/z 94: [M-
Mass Spec (El) COJ* fragment.m/z 93: [M-CHO]* fragment,
likely the base peak.

Justification: Predicted NMR shifts are extrapolated from data on 5-amino-N-phenylpyrazine-2-
carboxamides and related structures where aromatic protons on similar pyrazine rings resonate
between 8.5-9.0 ppm.[6][7] IR frequencies are based on standard values for aromatic
aldehydes.[8] Mass spectrometry fragmentation patterns are based on typical behavior of
aromatic aldehydes, involving the loss of the formyl group or carbon monoxide.[9][10]

Reactivity and Applications in Drug Development

The dual functionality of 6-Methylpyrazine-2-carbaldehyde makes it a versatile intermediate.
The aldehyde group is a reactive handle for a multitude of transformations, while the pyrazine
core is a key pharmacophore.

Key Reactions of the Aldehyde Group
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The aldehyde functionality can readily undergo several cornerstone reactions in organic

synthesis, allowing for its elaboration into more complex molecular architectures.

Typical Aldehyde Transformations

Reduction
(e.g., NaBHa4)

Reductive Amination
(R=NH, NaBH(OAc)s)

Wittig Reaction

(PhsP=CHR)

6-Methylpyrazine
-2-carbaldehyde

Oxidation
(e.g., KMnOa)

Alcohol

Amine

Alkene

Carboxylic Acid)

Click to download full resolution via product page

Caption: Common synthetic transformations of the aldehyde group.

Applications in Medicinal Chemistry

6-Methylpyrazine-2-carbaldehyde has been explicitly cited in patent literature as a key

building block for the synthesis of advanced therapeutic agents.

« Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1): It serves as a precursor in the

synthesis of isoxazolidine-derived inhibitors of RIPK1, a key mediator of necroptosis and

inflammation. Its use in this context highlights its value in developing treatments for

inflammatory and neurodegenerative diseases.[4]

o KRAS Inhibitors: The compound is used as a starting material in the creation of novel

inhibitors targeting the KRAS oncogene, particularly for cancers driven by KRAS mutations.

[11]
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» Anti-Tubercular Agents: While specific derivatives of the 6-methyl isomer are not detailed,
the isomeric 5-methylpyrazine scaffold is a well-established core in the design of anti-
tubercular drugs, including the first-line drug Pyrazinamide. Derivatives of 5-methylpyrazine-
2-carbohydrazide have shown remarkable activity against Mycobacterium tuberculosis,
indicating the potential of the methyl-pyrazine carbaldehyde scaffold in this area.[4][12]

Safety and Handling

As a laboratory chemical, 6-Methylpyrazine-2-carbaldehyde should be handled with
appropriate care. While a specific safety data sheet is not widely available, data from
analogous pyrazine aldehydes suggest the following hazards:

o Harmful if swallowed.
o Causes skin and eye irritation.
e May cause respiratory irritation.[3]

Recommended Handling Procedures:

Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side
shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

» Avoid inhalation of vapors or dust.

» Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts
of water.

» Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

6-Methylpyrazine-2-carbaldehyde stands as a valuable and reactive intermediate for
advanced organic synthesis. Despite the limited availability of its specific characterization data,
logical synthesis routes can be designed and executed. Its demonstrated utility in the
construction of complex inhibitors for high-value drug targets like RIPK1 and KRAS
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underscores its importance for the drug development community. This guide provides the
necessary foundational knowledge for researchers to confidently synthesize, characterize, and
utilize this potent chemical building block in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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